N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide
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Overview
Description
“N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide” is a chemical compound with the linear formula C11H16O4N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide” is represented by the SMILES stringNC(CC1=CC(OC)=C(OC)C(OC)=C1)N=O
. The InChI key is UZJCWDQFUTUDTH-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight is 240.259. More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Formation of New Complexes
Research by Canpolat and Kaya (2005) investigated the synthesis of compounds structurally related to N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide, forming mononuclear complexes with metals like Co(II), Ni(II), and Cu(II). These complexes were characterized by various analytical techniques, indicating the potential for creating diverse metal-organic frameworks (Canpolat & Kaya, 2005).
Antimitotic and Vascular Disrupting Agents
A study by Chang et al. (2014) identified 2-hydroxy-3,4,5-trimethoxybenzophenones, closely related to the compound , as having significant antiproliferative activity against certain cell lines. These compounds also showed vascular-disrupting properties, suggesting their potential as antimitotic and antivascular agents (Chang et al., 2014).
Anticancer Activity
Shinde et al. (2007) explored the enantiomeric separation of a compound structurally similar to this compound, identifying it as a novel anticancer agent. The study involved synthesizing and characterizing the enantiomers, highlighting the compound's potential in cancer treatment (Shinde et al., 2007).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) synthesized a series of compounds, including those with 3,4,5-trimethoxyphenyl groups, which targeted tubulin and demonstrated potent antiproliferative properties. These findings suggest that derivatives of this compound could be valuable in developing new antitumor agents (Greene et al., 2016).
Electron Transport Properties
Vajiravelu et al. (2009) investigated the electron transport properties of compounds with 3,4,5-trimethoxyphenyl moieties, suggesting potential applications in electronic materials and devices (Vajiravelu et al., 2009).
Synthesis and Characterization of Metal Complexes
Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing the 1,3-dioxolane ring and 1,4-diaminobutane, forming metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). This research is important for understanding the coordination chemistry of this compound-related compounds (Canpolat & Kaya, 2004).
Safety and Hazards
properties
IUPAC Name |
N'-hydroxy-2-(3,4,5-trimethoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(12)13-14)5-9(16-2)11(8)17-3/h4-5,14H,6H2,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDPKDCLLMJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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